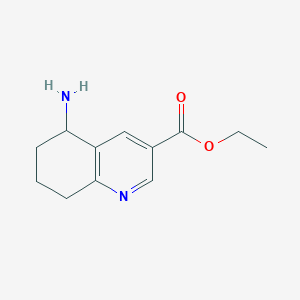

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Description

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is a tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline core with an ethyl ester group at position 3 and an amino (-NH2) substituent at position 5.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3 |

InChI Key |

CWRNOPBVFJGKPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2N)N=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Methods

One classical approach to tetrahydroquinoline derivatives involves cyclization reactions of appropriate amino precursors with aldehydes or vinyl amines. For example, cyclization of propylidene-aryl amines with protected vinyl amines under acidic or dehydrating conditions has been reported for related tetrahydroquinoline derivatives. These methods often require resolution steps to obtain optically active compounds due to racemic mixtures formed during cyclization.

Povarov [4+2] Cycloaddition Multi-Component Reaction

A modern and efficient synthetic strategy is the Povarov reaction, a three-component cascade involving aniline derivatives, aldehydes, and electron-rich alkenes. This method enables the stereoselective construction of tetrahydroquinoline frameworks in a one-pot reaction, improving yields and reducing steps.

- The reaction typically proceeds by formation of an imine intermediate from an aromatic amine and aldehyde, which then undergoes cycloaddition with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride.

- The reaction is conducted under mild conditions (around 30°C) in anhydrous solvents like diethyl ether under inert atmosphere.

- Post-reaction workup involves neutralization and purification steps to isolate the tetrahydroquinoline product.

Functional Group Transformations on Tetrahydroquinoline Core

The introduction of the amino group at the 5-position and the ethyl ester at the 3-position can be achieved via sequential transformations:

- Preparation of 3-substituted tetrahydroquinoline esters by lithiation or magnesiation at the 8-position followed by carbonation with carbon dioxide and subsequent esterification has been demonstrated.

- Conversion of esters to amides, nitriles, or thioamides is possible through classical organic transformations.

- Reduction of oxime intermediates to amino derivatives using nickel-aluminum alloy in alkaline ethanol solutions is a documented method for obtaining amino-substituted tetrahydroquinolines.

Detailed Preparation Procedure from Literature

A documented synthetic sequence for a closely related compound, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride, which can be adapted for this compound, includes the following steps:

| Step | Procedure Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Oxidation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline to quinolinone using manganese dioxide | Stir at room temperature for 16 hours in methylene chloride | Isolate 5,6-dihydro-3-methyl-7H-quinolin-8-one by distillation |

| 2 | Formation of oxime by refluxing quinolinone with hydroxylamine hydrochloride and sodium hydroxide in ethanol/water | Reflux for 2 hours | Crystallization yields 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline |

| 3 | Reduction of oxime to amino compound using nickel-aluminum alloy in 2N sodium hydroxide/ethanol | Stir at room temperature for 2 hours | Filtration and extraction yield 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride |

| 4 | Esterification or further functionalization to introduce ethyl carboxylate at 3-position | Using standard esterification protocols | Adapted for this compound |

This sequence demonstrates the feasibility of preparing amino-substituted tetrahydroquinolines with ester functionalities through oxidation, oxime formation, reduction, and esterification.

Summary Table of Key Preparation Methods

Research Discoveries and Optimization Insights

- The Povarov reaction’s multi-component approach has been shown to improve yields and stereoselectivity of tetrahydroquinoline derivatives, making it a preferred method in recent synthetic organic chemistry.

- Use of nickel-aluminum alloy for reduction of oximes to amines offers a mild and efficient route to amino-substituted tetrahydroquinolines, minimizing over-reduction or side reactions.

- Cyclization reactions under strictly controlled acidic conditions can avoid racemization, but optical resolution remains a challenge for enantiopure products.

- Functionalization at the 3-position via lithiation and carbonation followed by esterification provides a versatile platform to access various substituted esters, including ethyl carboxylates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate and related compounds:

*Hypothetical formula based on structural analogs.

Key Observations:

- Amino vs. This may enhance solubility in polar solvents and influence biological interactions .

- Substituent Effects: Bulky groups like 4-chlorophenyl () or 7,7-dimethyl () reduce polarity and alter crystal packing. The target compound’s amino group likely promotes intermolecular N–H⋯O/N interactions, affecting crystallinity .

Crystallographic and Conformational Analysis

- Crystal Packing: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate forms bilayer structures via weak C–H⋯O interactions (). The target compound’s amino group could stabilize similar layers through N–H⋯O hydrogen bonds. Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () adopts a boat conformation in the fused ring system, influenced by steric effects from trimethyl groups.

- Dihedral Angles: Substituted aryl groups (e.g., 4-chlorophenyl in ) create dihedral angles >50° with the quinoline core, reducing conjugation. The amino group’s smaller size may allow closer planarity, enhancing π-π stacking in crystals .

Biological Activity

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroquinoline skeleton with both an amino group and a carboxylate ester functionality, making it a promising candidate for drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the amino group allows for potential interactions with biological targets, while the carboxylate moiety can participate in various chemical reactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor function, leading to various biological effects. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to receptors, influencing signal transduction processes.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on cancer cell lines in vitro.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory activity in animal models. It demonstrated efficacy in reducing inflammation markers in carrageenan-induced paw edema models.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | Similar tetrahydroquinoline structure | Known for its potent antimicrobial activity |

| Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | Contains an oxo group instead of an amino group | Exhibits different reactivity patterns and biological activities |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in PubMed evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections caused by resistant bacteria .

- Cytotoxicity Assay : In vitro tests on cancer cell lines revealed that the compound induced apoptosis at certain concentrations. The study highlighted its potential role as an adjunct therapy in cancer treatment .

- Anti-inflammatory Research : In vivo experiments demonstrated that administration of this compound significantly reduced paw edema in rats compared to control groups .

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multicomponent reactions (MCRs) using cyclohexenone derivatives, aldehydes, and ethyl acetoacetate under solvent-free or ethanol-mediated conditions. For example, analogous compounds were synthesized via condensation of dimedone, acetophenone, and aromatic aldehydes with ammonium acetate and L-glutamine catalysis . Optimization includes adjusting molar ratios (e.g., 1:1:1 for aldehyde:ketone:ammonium acetate), temperature (343 K for oxidation steps), and catalysts (e.g., PEG1000-BMImI for H₂O₂-mediated oxidation of 1,4-dihydropyridines) . Yield improvements often require recrystallization in ethanol or dichloromethane/hexane mixtures .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker SMART APEX or Rigaku R-AXIS RAPID diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL (for small-molecule refinement) and OLEX2 for visualization and analysis . Key parameters include:

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., ethyl ester protons at δ 1.2–1.4 ppm; aromatic protons at δ 7.0–8.0 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH₂ bands at 3300–3500 cm⁻¹.

- Mass spectrometry (LRMS/HRMS) : Validate molecular ions (e.g., m/z 414.35 [M+H]⁺ for analogous oxidized derivatives) .

Advanced Research Questions

Q. How do conformational variations in the tetrahydroquinoline core affect crystallographic packing and intermolecular interactions?

The non-aromatic ring adopts an envelope conformation, with the α-carbon of the carbonyl group oriented toward the ethyl substituent. Dihedral angles between the pyridine and aryl rings (e.g., 56.98° in chlorophenyl derivatives) influence packing via weak C–H···O interactions, forming bilayer structures parallel to the (100) plane . Displacement parameters (e.g., Uiso for methyl groups) should be refined anisotropically to resolve thermal motion artifacts .

Q. What computational methods are suitable for analyzing electronic properties and potential bioactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential maps.

- Molecular docking : Use AutoDock Vina to assess binding affinity to biological targets (e.g., enzymes inhibited by dihydropyridine derivatives) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H, N···H) from SC-XRD data using CrystalExplorer .

Q. How can contradictions in experimental data (e.g., bond lengths, reaction yields) be resolved?

- Bond length discrepancies : Compare with literature values (e.g., C–C bonds in ethyl groups: 1.46–1.52 Å) and check for disorder modeling .

- Yield variability : Re-evaluate catalyst efficiency (e.g., cobalt salts vs. L-glutamine) and purity of starting materials .

- Refinement conflicts : Use twin refinement in SHELXL for overlapping diffraction spots and validate with Rint values (< 5%) .

Q. What strategies are effective for derivatizing the 5-amino group to enhance pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.